Ethyl 2-chloro-3-phenylpropanoate
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Overview
Description
Ethyl 2-chloro-3-phenylpropanoate is an organic compound with the molecular formula C11H13ClO2. It is an ester derivative of phenylpropanoic acid, characterized by the presence of a chloro group at the second carbon and an ethyl ester group at the terminal end. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-phenylpropanoate can be synthesized through the direct chlorination of ethyl 3-hydroxy-3-phenylpropanoate. The process involves the use of chlorodimethylsilane (HSiMe2Cl) as a chlorinating agent in the presence of a catalyst such as indium(III) chloride (InCl3). The reaction is typically carried out in an inert atmosphere using dichloromethane as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and distillation are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Nucleophilic Substitution: Formation of ethyl 2-amino-3-phenylpropanoate or ethyl 2-thio-3-phenylpropanoate.
Reduction: Formation of 2-chloro-3-phenylpropanol.
Oxidation: Formation of nitro or bromo derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2-chloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-phenylpropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and ester functionality play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylpropanoate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-3-phenylpropanoate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
Ethyl 2-chloro-3-phenylpropanoate is unique due to the presence of the chloro group, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
7497-19-0 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
ethyl 2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
UWZLUCLOMBQPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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